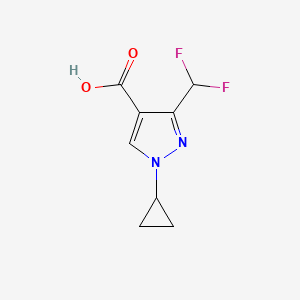
1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C7H8F2N2O2 It is a member of the pyrazole family, characterized by a cyclopropyl group and a difluoromethyl group attached to the pyrazole ring
作用机制
Target of Action
The primary target of the compound 1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid, also known as EN300-395494, is the mitochondrial respiratory chain enzyme complex II, also known as succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells .
Mode of Action
EN300-395494 interacts with its target, SDH, by inhibiting its activity . This inhibition disrupts the normal functioning of the mitochondrial respiratory chain, leading to an energy deficit in the cells . In molecular docking studies, it has been observed that the carbonyl oxygen atom of a similar compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH .
Biochemical Pathways
The inhibition of SDH by EN300-395494 affects the citric acid cycle and the electron transport chain . These pathways are critical for ATP production, and their disruption leads to an energy deficit in the cells . This energy deficit can have downstream effects on various cellular processes that depend on ATP, leading to cell death .
Result of Action
The molecular and cellular effects of EN300-395494’s action primarily involve the disruption of energy production within the cell . By inhibiting SDH, EN300-395494 disrupts the citric acid cycle and the electron transport chain, leading to an energy deficit . This energy deficit can inhibit various ATP-dependent cellular processes, ultimately leading to cell death .
生化分析
Biochemical Properties
1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid acts by inhibiting succinate dehydrogenase (SDH), a complex II in the mitochondrial respiration chain . The compound interacts with enzymes such as SDH, and the nature of these interactions involves the formation of hydrogen bonds .
Cellular Effects
The effects of 1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid on various types of cells and cellular processes are significant. It influences cell function by inhibiting the synthesis of fatty acids, which are necessary for the growth of insect larvae . This impact on cellular metabolism can affect cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid involves its binding interactions with biomolecules and changes in gene expression. In molecular docking, the carbonyl oxygen atom of the compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH . This interaction leads to the inhibition of SDH, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the compound is persistent , suggesting that it may have long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid is involved in the metabolic pathway that involves the enzyme succinate dehydrogenase . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
Given its high leachability , it may interact with transporters or binding proteins, affecting its localization or accumulation.
准备方法
The synthesis of 1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents.
Pyrazole Formation: The pyrazole ring is formed through cyclization reactions involving hydrazines and 1,3-diketones.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can form new carbon-carbon bonds, leading to the formation of more complex molecules.
科学研究应用
1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.
1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, affecting its chemical behavior and applications.
1-Cyclopropyl-3-(methyl)-1H-pyrazole-4-carboxylic acid:
属性
IUPAC Name |
1-cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-7(10)6-5(8(13)14)3-12(11-6)4-1-2-4/h3-4,7H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIHKLAZNGXOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=N2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137729-16-7 |
Source


|
| Record name | 1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
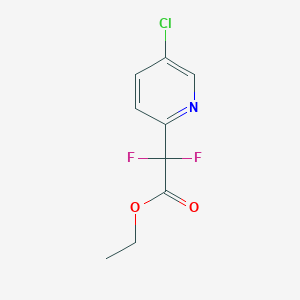
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2622109.png)

![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2622114.png)
![2-methoxy-4,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2622115.png)
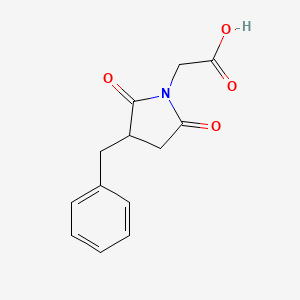

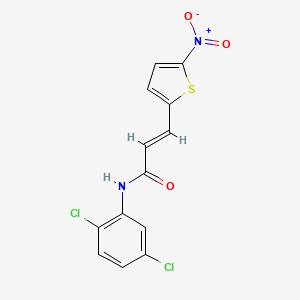
![N-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]sulfanyl-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B2622121.png)
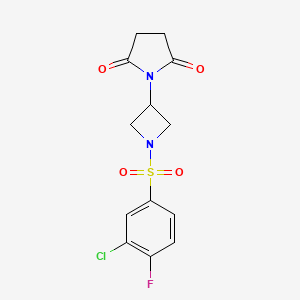
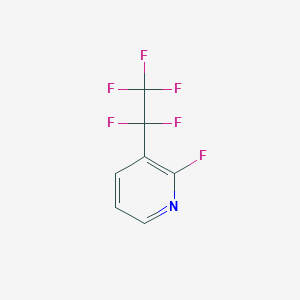
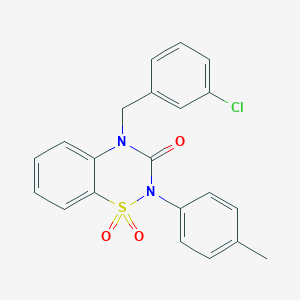
![4-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2622129.png)
![4-[(2,3-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2622131.png)
